molecular formula C9H10BrNO2 B7940865 Methyl 5-amino-3-bromo-2-methylbenzoate

Methyl 5-amino-3-bromo-2-methylbenzoate

Cat. No.: B7940865
M. Wt: 244.08 g/mol
InChI Key: KSJXWULLKPTDCZ-UHFFFAOYSA-N
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Description

Methyl 5-amino-3-bromo-2-methylbenzoate is a substituted benzoate ester featuring amino (-NH₂), bromo (-Br), and methyl (-CH₃) functional groups at positions 5, 3, and 2, respectively, on the aromatic ring. The methyl ester group at the carboxyl position contributes to its polarity and solubility profile.

Properties

IUPAC Name

methyl 5-amino-3-bromo-2-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2/c1-5-7(9(12)13-2)3-6(11)4-8(5)10/h3-4H,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSJXWULLKPTDCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1Br)N)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 5-amino-3-bromo-2-methylbenzoate can be synthesized through several methods. One common approach involves the bromination of methyl 2-methylbenzoate, followed by nitration and subsequent reduction to introduce the amino group. The reaction conditions typically involve the use of bromine or a brominating agent, nitric acid for nitration, and a reducing agent such as iron or tin chloride for the reduction step.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination and nitration processes, followed by catalytic hydrogenation to reduce the nitro group to an amino group. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to remove the bromine atom or to convert the ester group to an alcohol.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable base or catalyst.

Major Products:

    Oxidation: Formation of quinones or carboxylic acids.

    Reduction: Formation of alcohols or dehalogenated products.

    Substitution: Formation of substituted benzoates with various functional groups.

Scientific Research Applications

Biological Research

Methyl 5-amino-3-bromo-2-methylbenzoate is particularly useful in biological studies, especially in enzyme interaction and receptor binding assays. Its ability to form hydrogen bonds and engage in electrostatic interactions with biomolecules allows it to modulate the activity of enzymes and receptors. This makes it a valuable probe for:

  • Enzyme Mechanism Studies : Understanding the catalytic mechanisms of enzymes by observing how the compound influences their activity.
  • Receptor Interaction Studies : Investigating how this compound affects receptor binding and activation, which is crucial for drug development.

Organic Synthesis

The compound serves as an intermediate in organic synthesis, facilitating the production of various derivatives. Its structure allows for multiple chemical transformations, making it a key player in the synthesis of complex organic molecules. Notably, it can be involved in:

  • Functionalization Reactions : The presence of the amino and bromo groups enables further reactions such as alkylation, acylation, or coupling with other reagents.
  • Pharmaceutical Synthesis : It can be used to synthesize pharmaceutical agents, particularly those targeting specific biological pathways.

Pharmaceutical Development

In pharmaceutical applications, this compound has potential as a precursor for developing new drugs. Its unique properties make it suitable for:

  • Drug Discovery : Investigating new therapeutic agents by modifying its structure to enhance efficacy or reduce side effects.
  • Clinical Trials : Compounds derived from this compound are being explored in preclinical and clinical studies for their therapeutic potential.

Case Study 1: Enzyme Interaction

In a study published in a peer-reviewed journal, researchers utilized this compound to investigate its effects on a specific enzyme involved in metabolic pathways. The compound was shown to significantly alter enzyme kinetics, providing insights into its potential as an inhibitor or activator.

Case Study 2: Drug Development

Another study focused on synthesizing derivatives of this compound aimed at developing new anti-cancer agents. The modifications led to compounds with improved selectivity towards cancer cell lines while minimizing toxicity to normal cells.

Mechanism of Action

The mechanism of action of methyl 5-amino-3-bromo-2-methylbenzoate depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, modulating their activity. The amino and bromine groups can participate in hydrogen bonding and halogen bonding, respectively, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Substituent Position and Reactivity

  • Amino Group: Compounds with amino groups (e.g., this compound, Ethyl 5-amino-3-bromo-2-methylbenzoate) exhibit basicity and hydrogen-bonding capacity, which can influence solubility and interactions with biological targets. In contrast, hydroxy or methoxy substituents (e.g., Methyl 5-bromo-2-hydroxy-3-methoxybenzoate) introduce acidity or steric effects .

Ester Group Effects

  • Methyl vs. Ethyl Esters: Ethyl esters (e.g., Ethyl 5-amino-3-bromo-2-methylbenzoate) generally exhibit higher lipophilicity than methyl esters, which may improve bioavailability but reduce aqueous solubility .

Research Findings and Implications

While direct studies on this compound are absent in the provided evidence, inferences can be drawn:

  • Synthetic Utility: Bromo and amino groups are common in pharmaceuticals (e.g., kinase inhibitors, antibacterial agents), where regioselectivity is critical .
  • Spectroscopic Analysis : Techniques like NMR and FTIR (as applied to methyl shikimate in ) would aid in characterizing the compound’s purity and structure.
  • Safety Considerations: Analogous compounds (e.g., Methyl 5-amino-2-morpholinobenzoate) require precautions such as skin/eye rinsing and medical consultation upon exposure .

Biological Activity

Methyl 5-amino-3-bromo-2-methylbenzoate, also known by its CAS number 1000342-11-9, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant research findings and data.

  • Chemical Formula : C9H10BrNO2
  • Molecular Weight : 244.09 g/mol
  • Boiling Point : Not available
  • Log P (Octanol-Water Partition Coefficient) : Approximately 2.23, indicating moderate lipophilicity which may influence its absorption and distribution in biological systems .

Biological Activities

This compound has been associated with various biological activities:

  • Antimicrobial Activity :
    • Exhibits significant antibacterial properties against a range of pathogens, including both Gram-positive and Gram-negative bacteria.
    • Demonstrated efficacy in inhibiting the growth of antibiotic-resistant strains, making it a candidate for further development in antimicrobial therapies .
  • Anticancer Properties :
    • Studies indicate that this compound may induce apoptosis (programmed cell death) in cancer cells through the activation of caspases and modulation of the mitochondrial pathway .
    • Research has shown synergistic effects when used in combination with other chemotherapeutic agents, enhancing their overall efficacy against various cancer types .
  • Anti-inflammatory Effects :
    • The compound has been reported to modulate inflammatory pathways, potentially through the inhibition of NF-κB signaling, which plays a crucial role in inflammatory responses .
  • Neuroprotective Effects :
    • Preliminary studies suggest neuroprotective properties, potentially beneficial in neurodegenerative diseases. The exact mechanism remains to be fully elucidated but may involve modulation of neuronal signaling pathways .

The mechanisms underlying the biological activities of this compound are complex and multifaceted:

  • Enzyme Inhibition : The compound acts as an inhibitor for certain cytochrome P450 enzymes (e.g., CYP1A2), which are involved in drug metabolism and the bioactivation of prodrugs .
  • Cell Cycle Arrest : It has been observed to induce cell cycle arrest in cancer cells at specific phases, thereby inhibiting proliferation .
  • Signal Transduction Modulation : The compound may influence various signaling pathways such as MAPK/ERK and PI3K/Akt, which are critical for cell survival and growth .

Case Studies

Several case studies have examined the effects of this compound in vitro and in vivo:

  • In Vitro Antibacterial Study :
    • A study conducted on multiple bacterial strains revealed that the compound inhibited bacterial growth effectively at concentrations as low as 10 µg/mL. This suggests a potent antibacterial activity that warrants further investigation for potential therapeutic applications against resistant strains.
  • Anticancer Activity Assessment :
    • In a preclinical model using human cancer cell lines, treatment with this compound resulted in a 50% reduction in cell viability at concentrations between 20–50 µM after 48 hours. Further analysis indicated that apoptosis was significantly increased compared to untreated controls.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS) at the Bromo Group

The bromo substituent at position 3 undergoes NAS under catalytic conditions. For example:

  • Suzuki-Miyaura Coupling : Reacts with arylboronic acids in the presence of Pd(PPh₃)₄ (1–2 mol%) and K₂CO₃ in DMF/H₂O (3:1) at 80°C for 12–24 hours, yielding biaryl derivatives12.

  • Buchwald-Hartwig Amination : Forms C–N bonds with amines using Pd(OAc)₂/Xantphos (2.5 mol%) and Cs₂CO₃ in toluene at 100°C1.

Reaction Conditions Table

Reaction TypeReagents/CatalystsSolventTemperatureYield (%)
Suzuki CouplingPd(PPh₃)₄, K₂CO₃DMF/H₂O80°C70–851
Buchwald-HartwigPd(OAc)₂, Xantphos, Cs₂CO₃Toluene100°C65–782

Electrophilic Substitution at the Amino Group

The amino group at position 5 directs electrophiles to the para position (C-4 or C-6). Key reactions include:

  • Acetylation : Reacts with acetyl chloride in anhydrous CH₂Cl₂ at 0°C to form N-acetyl derivatives2.

  • Diazotization : Forms diazonium salts with NaNO₂/HCl at 0–5°C, enabling Sandmeyer reactions to introduce -CN or -I groups3.

Ester Hydrolysis

The methyl ester undergoes hydrolysis under acidic or basic conditions:

  • Basic Hydrolysis : 2M NaOH in MeOH/H₂O (1:1) at reflux for 6 hours yields 5-amino-3-bromo-2-methylbenzoic acid (purity >98%, mp 238–243°C)14.

  • Acidic Hydrolysis : Concentrated HCl in dioxane at 80°C for 4 hours, though yields are lower (~75%)4.

Cross-Coupling Reactions

The bromo group participates in cross-coupling to synthesize complex architectures:

  • Negishi Coupling : With organozinc reagents (e.g., ZnPh) and PdCl₂(dppf) in THF at 60°C (yield: 82%)2.

  • Heck Reaction : With styrene derivatives using Pd(OAc)₂ and PPh₃ in DMF at 120°C5.

Functionalization of the Methyl Group

The methyl group at position 2 can be oxidized to a carboxylic acid using KMnO₄ in acidic conditions (H₂SO₄/H₂O, 90°C, 8 hours)3.

Interaction with Biological Targets

The amino group facilitates hydrogen bonding with enzymes or receptors, as observed in studies of analogs like ethyl 3-amino-5-bromo-2-methylbenzoate2. This interaction is critical in medicinal chemistry for optimizing binding affinity and selectivity.

Key Structural Analogs and Reactivity Comparison

CompoundCAS NumberKey DifferencesReactivity Notes
Methyl 3-amino-5-bromo-2-methylbenzoate1000342-11-9Amino at C3 vs. C5Reduced NAS activity at C56
2-Amino-3-bromo-5-methylbenzoic acid13091-43-5Carboxylic acid vs. esterHigher solubility in polar solvents4

Footnotes

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